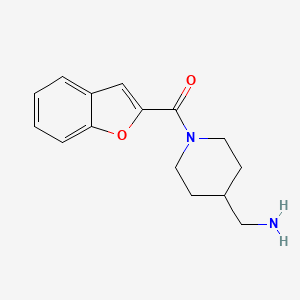

(4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(1-benzofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c16-10-11-5-7-17(8-6-11)15(18)14-9-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXDGQNTJZAFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone typically involves the reaction of piperidine derivatives with benzofuran compounds under specific conditions. One common method includes the use of a piperidine derivative with an aminomethyl group, which reacts with a benzofuran-2-yl methanone precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone serves as a versatile building block for synthesizing complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it useful for developing new chemical entities.

Biology

The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific molecular targets allows researchers to explore its role in modulating receptor activity, which is crucial for understanding biological processes.

Medicine

In medicinal chemistry, this compound has been explored for its pharmacological properties. Preliminary studies suggest potential therapeutic effects, particularly in pain management and anti-inflammatory applications. The compound's structural similarity to known analgesics positions it as a candidate for further pharmacological evaluation .

Case Studies and Research Findings

Recent studies have highlighted the analgesic activities of compounds structurally related to this compound. For instance, a series of piperazine derivatives demonstrated significant analgesic effects in animal models, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy .

Additionally, benzofuran derivatives have shown biological activities including antibacterial and anti-inflammatory properties, indicating that the incorporation of the benzofuran moiety may confer similar benefits to this compound .

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a benzofuran moiety.

(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone: Contains a pyridine ring instead of a benzofuran ring.

Uniqueness

(4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone is unique due to the presence of both a piperidine ring and a benzofuran moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

(4-(Aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone is an organic compound that belongs to the class of piperidine derivatives. Its unique structure combines a piperidine ring with a benzofuran moiety, which imparts distinctive chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzofuran compounds. Common methods include:

- Reagents : Sodium hydride or potassium carbonate as bases.

- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.

- Reaction Conditions : The process is optimized for high yield and purity, often in industrial settings.

Chemical Reactions

This compound can undergo various chemical transformations, including:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydride in DMF | Substituted piperidine derivatives |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate receptor activity, influencing various physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Antimicrobial Properties : Investigations have shown antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Case Study: Antitumor Activity

In a study evaluating the antitumor properties of similar compounds, it was found that derivatives of piperidine exhibited significant cytotoxic effects on lymphoid leukemia cell lines. The IC50 values for these compounds ranged from 0.037 to 0.09 µg/mL, indicating strong potential for further development as anticancer agents .

Comparison with Similar Compounds

This compound can be compared to other piperidine derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone | Phenyl instead of benzofuran | Moderate antitumor activity |

| (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone | Pyridine ring substitution | Antimicrobial effects |

This comparison highlights the unique biological profile of the benzofuran-containing compound, which may offer advantages in specific therapeutic contexts.

Q & A

Q. How can analytical methods be validated for quantifying the compound in biological matrices?

- Methodological Answer : Follow ICH guidelines:

- LC-MS/MS : Develop a validated method with internal standards (e.g., deuterated analogs) to account for matrix effects .

- Linearity : Test concentrations spanning 3 orders of magnitude (1 nM–1 µM) .

- Recovery studies : Spike plasma/serum samples to assess extraction efficiency (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.